molecular formula C19H19NO4S B2964802 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1448044-89-0

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2964802
CAS No.: 1448044-89-0
M. Wt: 357.42
InChI Key: PTWJHPAZBPAAAU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound of significant interest due to its unique molecular structure and potential applications across various scientific fields. This compound falls within the class of benzofuran derivatives and is noted for its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with an appropriate amine under conditions that promote amide bond formation. The hydroxy and methylthio substitutions can be introduced via selective functional group manipulations.

Industrial Production Methods

For industrial-scale production, the synthesis may be streamlined through the use of catalytic processes and optimized reaction conditions to improve yield and reduce costs. Methods such as continuous flow synthesis and the use of heterogeneous catalysts might be employed to facilitate the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide undergoes various chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone derivatives.

  • Reduction: The compound can be reduced under hydrogenation conditions, affecting the benzofuran ring or other functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or functional groups.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride

  • Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products from these reactions can vary, but typically include oxidized derivatives (sulfoxides, sulfones) and substituted benzofuran derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide finds applications across various fields:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the creation of complex molecules.

  • Biology: : Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: : Employed in the development of new materials or as intermediates in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. The hydroxy and methylthio groups, along with the benzofuran core, can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the biological context and the specific applications being investigated.

Comparison with Similar Compounds

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-7-methoxybenzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

  • 7-methoxybenzofuran-2-carboxamide: : Lacks the hydroxy and methylthio substitutions, which can significantly alter its chemical and biological properties.

  • 2-hydroxyethyl-7-methoxybenzofuran-2-carboxamide:

  • 4-methylthiobenzofuran-2-carboxamide: : Another derivative that showcases the diversity of functionalization possible with the benzofuran scaffold.

These comparisons highlight the unique characteristics of this compound, particularly its specific substituent pattern that may confer unique biological or chemical properties not observed in related compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-23-16-5-3-4-13-10-17(24-18(13)16)19(22)20-11-15(21)12-6-8-14(25-2)9-7-12/h3-10,15,21H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWJHPAZBPAAAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=C(C=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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